Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate is a multifunctional thiophene derivative with a complex substitution pattern. Its structure features:
- Thiophene core: A five-membered aromatic ring with sulfur.
- Position 3: An ethyl carboxylate ester, enhancing solubility in organic solvents.
- Position 4: A phenyl group, contributing aromatic bulk.
- Position 5: A formyl (CHO) group, enabling nucleophilic addition or oxidation reactions.
This compound is of interest in medicinal chemistry and materials science due to its reactive functional groups and aromatic framework.
Properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-22-17(21)15-14(12-8-6-5-7-9-12)13(10-20)23-16(15)18-11-19(2)3/h5-11H,4H2,1-3H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJCMNBZKNWCFD-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C=O)N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C=O)/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2) , a commercially available analog.
Table 1: Structural and Functional Comparison
| Property | Target Compound | Similar Compound (CAS 113395-53-2) |
|---|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₃S | C₂₂H₁₈ClNO₄S |
| Molecular Weight | 330.07 g/mol | 427.52 g/mol |
| Substituent at Position 2 | (E)-Dimethylaminomethylideneamino (Schiff base) | 2-Chlorobenzoylamino (amide) |
| Substituent at Position 5 | Formyl (CHO) | Acetyl (COCH₃) |
| Key Functional Groups | Imine, formyl, ester, phenyl | Amide, acetyl, ester, chloroaromatic |
Physicochemical Properties
- Stability : The imine group in the target compound is prone to hydrolysis under acidic conditions, whereas the amide group in the analog is hydrolytically stable.
- Electronic Effects: The electron-withdrawing chloro group in the analog’s benzoylamino substituent may reduce electron density on the thiophene ring compared to the electron-donating dimethylamino group in the target compound.
Crystallographic and Structural Validation
Both compounds require rigorous structural validation due to their complexity. Tools such as SHELXL (for small-molecule refinement) and the Cambridge Structural Database (CSD) (for benchmarking bond lengths/angles) are critical for confirming their geometries .
Research Findings and Limitations
- Synthetic Utility : The target compound’s imine and formyl groups make it a versatile intermediate for synthesizing heterocyclic libraries. The analog’s amide and acetyl groups are more suited for stable conjugates.
- Biological Potential: Schiff bases (like the target compound) are explored for antimicrobial and anticancer activity, while chloroaromatic amides (like the analog) are common in agrochemicals .
- Knowledge Gaps: No direct data on the target compound’s crystallography or bioactivity are provided in the evidence. Further studies using ORTEP-3 (for molecular graphics) and CSD cross-referencing are recommended .
Preparation Methods
Synthesis of the Thiophene Core: Ethyl 2-Amino-4-Phenylthiophene-3-Carboxylate
The foundational step in preparing the target compound is the synthesis of the ethyl 2-amino-4-phenylthiophene-3-carboxylate scaffold. This intermediate is typically synthesized via the Gewald reaction , a well-established method for generating 2-aminothiophenes.
Gewald Reaction Protocol
The Gewald reaction involves the condensation of a ketone, a cyanoacetate ester, and elemental sulfur in the presence of a base. For ethyl 2-amino-4-phenylthiophene-3-carboxylate, the reaction proceeds as follows:
- Reagents : Ethyl cyanoacetate (0.1 mol), acetophenone (0.1 mol), sulfur powder (0.1 mol), and a base (e.g., morpholine or diethylamine).
- Conditions : The mixture is heated in absolute ethanol at 55–65°C for 2 hours, followed by cooling to precipitate the product.
- Yield : Recrystallization from ethanol yields brown plates with a purity >95%.
Mechanistic Insights
The reaction mechanism proceeds through a multi-step pathway:
Introduction of the Formyl Group at Position 5
The 5-formyl substituent is introduced via Vilsmeier-Haack formylation , a widely used method for electrophilic aromatic substitution in electron-rich heterocycles.
Vilsmeier-Haack Reaction Conditions
- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent.
- Procedure : The thiophene intermediate is dissolved in DMF, followed by dropwise addition of POCl₃ at 0°C. The mixture is heated to 60–80°C for 4–6 hours.
- Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane.
Optimization Notes
Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)
The dimethylaminomethylideneamino group at position 2 is introduced via condensation with DMF-DMA, a reagent that facilitates the formation of enamine derivatives.
Reaction Protocol
- Reagents : Ethyl 2-amino-5-formyl-4-phenylthiophene-3-carboxylate (1 equiv), DMF-DMA (2 equiv).
- Conditions : The reaction is conducted in dry toluene under reflux for 12–24 hours.
- Workup : The solvent is evaporated, and the residue is purified via recrystallization from ethanol.
Key Observations
Alternative Pathways and Comparative Analysis
Bromination-Formylation Sequence
In some protocols, bromination at position 4 precedes formylation. For example:
- Bromination : Treatment with phenyltrimethylammonium tribromide in dichloromethane/methanol introduces a bromine atom.
- Metal-Catalyzed Formylation : Palladium-catalyzed carbonylation using carbon monoxide and methanol generates the formyl group.
Advantages and Limitations
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiophene ring and intramolecular hydrogen bonding between the amino and ester groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formyl-4-phenylthiophene-3-carboxylate, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step approach. First, the thiophene core is constructed using the Gewald reaction, a well-established method for thiophene derivatives involving ketones, elemental sulfur, and amines under acidic conditions . Subsequent functionalization steps include:
- Esterification : Reacting the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) under reflux to form the ethyl ester .
- Introduction of the dimethylaminomethylideneamino group : Condensation with dimethylformamide dimethyl acetal (DMF-DMA) under controlled temperature (60–80°C) to form the enamine moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol are recommended to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiophene ring, with particular attention to the formyl proton (~9.8 ppm) and enamine group protons (~3.0–3.5 ppm for dimethylamino) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the enamine and formyl groups .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of ester), ~1680 cm⁻¹ (formyl C=O), and ~1600 cm⁻¹ (C=N of enamine) .
- Chromatography : Use reversed-phase HPLC for purity assessment, with UV detection at 254 nm to track aromatic and conjugated systems .
Advanced Research Questions
Q. How do functional group modifications influence the biological activity of this compound, and how can structural analogs be systematically compared?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs by altering substituents (e.g., replacing the formyl group with acetyl or nitro groups) and test their bioactivity in enzyme inhibition assays (e.g., kinase or protease panels) .
- Comparative Analysis : Use tables to contrast biological activities (e.g., IC₅₀ values) across analogs. For example:
| Compound Modification | Key Biological Activity | Reference |
|---|---|---|
| Formyl → Acetyl | Reduced enzyme affinity | |
| Phenyl → 4-Chlorophenyl | Enhanced cytotoxicity | |
| Enamine → Amide | Loss of activity |
- Data Interpretation : Correlate electronic (Hammett σ values) and steric effects of substituents with activity trends .
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound, especially given its flexible enamine group?
- Crystallization : Use slow evaporation from a dichloromethane/hexane mixture to grow single crystals.
- Data Collection/Refinement :
- Employ synchrotron X-ray sources for high-resolution data.
- Refine using SHELXL (for small molecules) with anisotropic displacement parameters for non-H atoms. Address enamine group disorder using PART instructions .
Q. How can computational modeling predict reactivity and interaction mechanisms of this compound with biological targets?
- Methods :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., frontier molecular orbitals for nucleophilic/electrophilic sites) .
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases). Parameterize the enamine group’s torsional flexibility to assess conformational selection .
Q. How should researchers address contradictions in reported biological data for structurally similar thiophene derivatives?
- Root Causes : Variability in assay conditions (e.g., pH, solvent), purity discrepancies, or differences in cell lines.
- Resolution Strategies :
- Standardized Protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and perform statistical tests (e.g., ANOVA) to identify outliers .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based assays) .
Methodological Best Practices
- Safety in Synthesis : Use fume hoods and personal protective equipment (PPE) when handling DMF-DMA (toxic) and chlorinated solvents. Refer to GHS guidelines for hazard mitigation .
- Data Archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in PubChem for community access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
